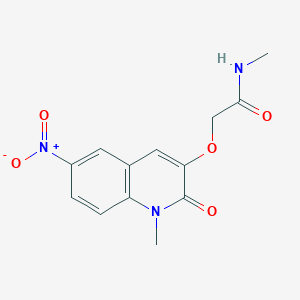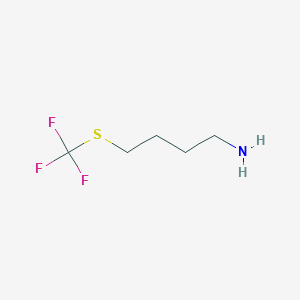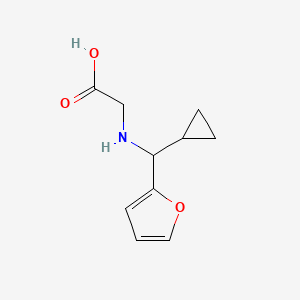
1,4-Phenyldimethylammonium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phenyldimethylammonium dibromide: is a chemical compound with the molecular formula C_8H_12Br_2N_2 . It is characterized by the presence of a phenyl ring substituted with two methylammonium groups, each bonded to a bromide ion. This compound is known for its applications in various fields, including materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Phenyldimethylammonium dibromide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with dimethylamine. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Phenyldimethylammonium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile under mild heating.
Major Products:
Oxidation: N-oxides of 1,4-phenyldimethylammonium.
Reduction: Secondary amines.
Substitution: Corresponding substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
1,4-Phenyldimethylammonium dibromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Materials Science: The compound is utilized in the fabrication of perovskite solar cells, where it acts as a passivating agent to improve the stability and efficiency of the cells.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4-phenyldimethylammonium dibromide involves its interaction with various molecular targets. In perovskite solar cells, the compound forms a protective layer on the surface of the perovskite material, enhancing electron transfer and passivating defects . This protective layer improves the stability and efficiency of the solar cells by preventing degradation caused by moisture and oxygen.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Phenyldimethylammonium chloride
- 1,4-Phenyldimethylammonium iodide
- 1,4-Phenyldimethylammonium sulfate
Comparison: 1,4-Phenyldimethylammonium dibromide is unique due to its specific bromide ions, which confer distinct properties compared to its chloride, iodide, and sulfate counterparts. The bromide ions provide better stability and reactivity in certain applications, particularly in the field of materials science for the fabrication of perovskite solar cells .
Eigenschaften
Molekularformel |
C8H14Br2N2 |
|---|---|
Molekulargewicht |
298.02 g/mol |
IUPAC-Name |
[4-(aminomethyl)phenyl]methanamine;dihydrobromide |
InChI |
InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H |
InChI-Schlüssel |
DCDZTMVHKHRVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)CN.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)



![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)


![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
